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Abstract
This technical guide provides a comprehensive analysis of the stereochemical properties of

3,3-Diphenylpropanol (CAS: 20017-67-8). Contrary to what its structural complexity might

suggest, 3,3-Diphenylpropanol is an achiral molecule. This document will elucidate the

structural features that lead to its achirality, discuss the absence of optical activity, and explore

the significant implications for synthesis, purification, and pharmacological evaluation. The core

finding is that stereochemical considerations, such as enantiomeric separation and

stereospecific synthesis, are not applicable to this compound, simplifying its handling and

development.

Molecular Structure and Chirality Analysis
3,3-Diphenylpropanol is a primary alcohol with the chemical formula C₁₅H₁₆O.[1][2] Its

structure consists of a three-carbon propane backbone with two phenyl groups attached to the

third carbon (C3) and a hydroxyl group at the first carbon (C1).

A molecule is considered chiral if it is non-superimposable on its mirror image. This property

typically arises from the presence of one or more stereocenters, most commonly a carbon atom

bonded to four different substituent groups. An analysis of the carbon backbone of 3,3-
Diphenylpropanol reveals the absence of any such stereocenter:
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Carbon-1 (C1): Bonded to a hydroxyl group (-OH), two hydrogen atoms (-H), and the rest of

the carbon chain (-CH₂-CH(Ph)₂). The presence of two identical hydrogen atoms disqualifies

C1 as a stereocenter.

Carbon-2 (C2): Bonded to two hydrogen atoms (-H) and two different carbon-based groups (-

CH₂OH and -CH(Ph)₂). The two identical hydrogen atoms mean C2 is not a stereocenter.

Carbon-3 (C3): Bonded to a hydrogen atom (-H), the -CH₂CH₂OH group, and two phenyl

groups (-C₆H₅). As two of the four substituents—the phenyl groups—are identical, C3 is not

a stereocenter.

Since no carbon atom within the structure is bonded to four unique groups, 3,3-
Diphenylpropanol lacks a stereocenter.[1]

Symmetry Elements
The primary reason for the achirality of 3,3-Diphenylpropanol is the presence of a plane of

symmetry. A plane of symmetry is an imaginary plane that bisects a molecule into two halves

that are mirror images of each other. In 3,3-Diphenylpropanol, this plane passes through the

C1, C2, C3 carbons, the C3-hydrogen, and the C1-hydroxyl group, effectively bisecting the two

phenyl rings. The presence of this internal plane of symmetry renders the molecule

superimposable on its mirror image, confirming its achiral nature.

Optical Activity
Optical activity is the ability of a chiral substance to rotate the plane of plane-polarized light.[3]

[4] The direction and magnitude of this rotation are distinct for each enantiomer. Since 3,3-
Diphenylpropanol is achiral, it is optically inactive.[1] A solution of pure 3,3-Diphenylpropanol
will not rotate plane-polarized light, and its specific rotation is zero.[3][4]

This has been confirmed by public chemical databases which explicitly classify 3,3-
Diphenylpropanol as an achiral compound with no optical activity.[1]

Implications for Synthesis and Drug Development
The achiral nature of 3,3-Diphenylpropanol has significant practical consequences for

researchers and drug development professionals.
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No Stereoisomers: The molecule exists as a single, achiral entity. There are no enantiomers

or diastereomers. This eliminates the need to investigate the potentially different

pharmacological or toxicological profiles of various stereoisomers, a critical step for chiral

drugs.[5]

Simplified Synthesis: Asymmetric synthesis or chiral resolution is unnecessary. Standard

synthetic methods can be employed without concern for the stereochemical outcome,

simplifying process development and reducing manufacturing costs.

Simplified Analysis: There is no need for chiral separation techniques like chiral High-

Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[6][7][8]

Standard analytical methods such as NMR, IR, and Mass Spectrometry are sufficient for

identity and purity confirmation.[9]

Data Summary
As 3,3-Diphenylpropanol is achiral, there is only one form of the molecule. The following table

summarizes its key chemical and physical properties.

Property Value Reference

IUPAC Name 3,3-diphenylpropan-1-ol [2]

Molecular Formula C₁₅H₁₆O [1][2][10]

Molecular Weight 212.29 g/mol [1][2]

CAS Number 20017-67-8 [2][11]

Stereochemistry Achiral [1]

Defined Stereocenters 0 [1]

Optical Activity None [1]

Melting Point 87-89 °C

Boiling Point 185 °C at 10 mmHg [11]

Density 1.067 g/mL at 25 °C [11]
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Experimental Protocols
While experiments to separate stereoisomers are not relevant, the following protocols outline

standard procedures for confirming the identity of 3,3-Diphenylpropanol and verifying its lack

of optical activity.

Protocol: Confirmation of Identity by ¹H NMR
Spectroscopy

Sample Preparation: Dissolve 5-10 mg of synthesized 3,3-Diphenylpropanol in
approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

Instrument Setup: Place the sample in a standard 5 mm NMR tube and insert it into the NMR

spectrometer.

Data Acquisition: Acquire the proton (¹H) NMR spectrum. Typical spectral data for 3,3-
Diphenylpropanol are available in public databases for comparison.[9]

Analysis: The resulting spectrum should show characteristic peaks corresponding to the

aromatic protons of the two phenyl groups, the methylene protons of the propane chain, the

methine proton at C3, and the hydroxyl proton. The integration of these peaks should

correspond to the number of protons in each environment.

Protocol: Verification of Achirality via Polarimetry
Objective: To confirm the expected optical inactivity of 3,3-Diphenylpropanol.

Sample Preparation: Prepare a solution of 3,3-Diphenylpropanol of known concentration

(e.g., c = 1.0 g/100 mL) in a suitable solvent (e.g., ethanol).

Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell to establish

a zero point.

Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are

present in the light path. Measure the angle of rotation (α).
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Expected Result: The observed angle of rotation (α) should be 0°. This result confirms that

the substance is optically inactive and therefore achiral.[4]

Visualizations
Molecular Structure and Symmetry
The following diagram illustrates the chemical structure of 3,3-Diphenylpropanol and the key

to its achirality: the presence of two identical phenyl groups on Carbon-3.
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3,3-Diphenylpropanol Structure Analysis of Carbon-3

C3

C2 H Ph Ph

C1 H H

OH H H

Groups attached to C3:

1. Hydrogen (-H)

2. Propoxy group (-CH₂CH₂OH)

3. Phenyl group (-Ph)

4. Phenyl group (-Ph)

Conclusion: Achiral
(Groups 3 & 4 are identical)
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Start: Analyze Molecule
(3,3-Diphenylpropanol)

Identify potential stereocenters
(Carbon atoms with 4 substituents)

Analyze substituents on C3

Are all 4 substituents unique?

Result: Molecule is ACHIRAL
- No stereocenter
- Optically inactive

 No 
(Two identical Phenyl groups)

Result: Molecule is CHIRAL

 Yes 

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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